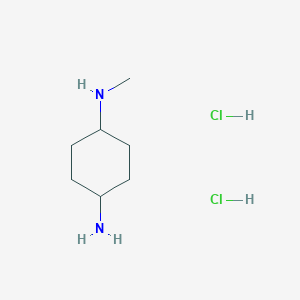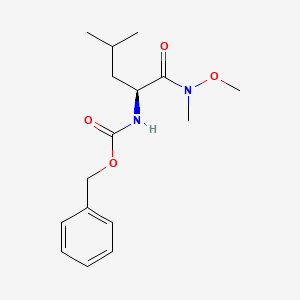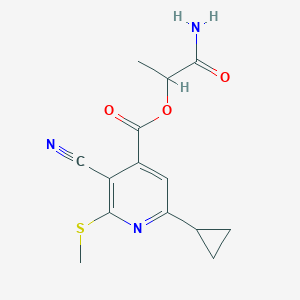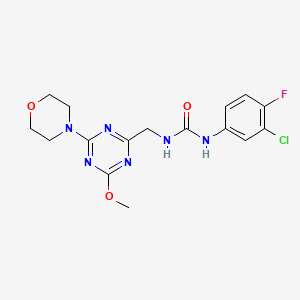
GS-704277
Descripción general
Descripción
GS-704277 es un metabolito de alanina del remdesivir, un análogo de nucleósido conocido por su potente actividad antiviral. El remdesivir ha sido ampliamente reconocido por su eficacia en el control de la infección por SARS-CoV-2 (COVID-19) in vitro . This compound se forma a través de la hidrólisis intracelular del remdesivir y juega un papel crucial en su vía metabólica .
Aplicaciones Científicas De Investigación
GS-704277 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su principal aplicación es en el estudio de mecanismos antivirales y el desarrollo de terapias antivirales . This compound se utiliza como un compuesto de referencia en estudios farmacocinéticos y farmacodinámicos para comprender el metabolismo y la eficacia del remdesivir . Además, se emplea en el desarrollo de métodos analíticos para la cuantificación de remdesivir y sus metabolitos en muestras biológicas .
Mecanismo De Acción
GS-704277 ejerce sus efectos a través de su papel como intermedio en la activación metabólica del remdesivir. Dentro de la célula, el remdesivir se metaboliza a this compound, que se convierte aún más en la forma de trifosfato activo GS-443902. Este metabolito activo inhibe la ARN polimerasa dependiente de ARN del virus, evitando así la replicación viral. Los objetivos moleculares y las vías involucradas incluyen la ARN polimerasa viral y las enzimas metabólicas de la célula huésped responsables de la fosforilación de this compound.
Análisis Bioquímico
Biochemical Properties
GS-704277 plays a crucial role in the biochemical reactions involving Remdesivir. It is a key intermediate in the metabolic activation of Remdesivir to form the intracellular active triphosphate metabolite, GS-443902 . This process involves interactions with various enzymes and proteins within the cell, including carboxylesterase 1 (CES1), which is responsible for the majority of Remdesivir’s metabolism .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the metabolism of Remdesivir. As an intermediate metabolite, this compound is involved in the conversion of Remdesivir into its active form, which inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into the active triphosphate metabolite, GS-443902 . This conversion process is crucial for the antiviral activity of Remdesivir, as GS-443902 is the form of the drug that inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits linear pharmacokinetics following single-dose intravenous administration of Remdesivir . It is only moderately stable in plasma at 4 °C, with less stability at room temperature .
Metabolic Pathways
This compound is part of the metabolic pathway of Remdesivir. It is formed from Remdesivir via intracellular hydrolysis, primarily mediated by the enzyme CES1 . This compound is then further metabolized to form the active triphosphate metabolite, GS-443902 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in the metabolism of Remdesivir. It is predominantly distributed to plasma relative to the cellular components of blood .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the intracellular metabolism of Remdesivir, it is likely that it is localized within the cytoplasm where these metabolic processes occur .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
GS-704277 se sintetiza como un intermedio durante la activación metabólica del remdesivir. El proceso implica la hidrólisis del remdesivir para formar this compound, que se metaboliza aún más a la forma de monofosfato de nucleósido y luego al análogo de nucleósido GS-441524 .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala de remdesivir, seguida de su hidrólisis controlada para obtener this compound. El proceso requiere condiciones de reacción precisas, incluido el uso de enzimas específicas y niveles de pH controlados para garantizar la conversión eficiente del remdesivir a this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
GS-704277 experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la fosforilación y la sustitución nucleofílica . Estas reacciones son esenciales para su conversión a metabolitos activos.
Reactivos y condiciones comunes
Hidrólisis: Hidrólisis enzimática utilizando hidrolasas específicas.
Fosforilación: Catalizada por quinasas en presencia de ATP.
Sustitución nucleofílica: Implica nucleófilos como agua o iones hidróxido.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound incluyen GS-441524 y el trifosfato de nucleósido activo GS-443902 .
Comparación Con Compuestos Similares
Compuestos similares
GS-441524: Otro metabolito del remdesivir con actividad antiviral.
GS-443902: La forma de trifosfato activo del remdesivir.
Singularidad de GS-704277
This compound es único debido a su papel específico como metabolito intermedio en la vía de activación del remdesivir. A diferencia de GS-441524 y GS-443902, this compound no es directamente activo contra el virus, pero es esencial para la formación del metabolito de trifosfato activo. Este paso intermedio es crucial para la eficacia antiviral general del remdesivir.
Propiedades
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPTSNEWCZBDF-NIFWRESRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B2532928.png)


![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)





![7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
